molecular formula C22H21ClN4O2 B11029538 3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11029538
M. Wt: 408.9 g/mol
InChI Key: RODCQKSNCHJORJ-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core and tetrahydrofuran-2-carbaldehyde.

    Reaction Conditions: The reaction is typically performed in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions

  • Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core

      Starting Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the intermediate hydrazone, which is then cyclized to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Industry

    Pharmaceuticals: Used in the development of new drugs targeting specific enzymes or receptors.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer and anti-inflammatory properties.

    Triazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives: Exhibit similar biological activities but differ in their structural framework and specific substituents.

Uniqueness

3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran-2-ylmethyl group, in particular, is less common in similar compounds, potentially offering unique interactions with biological targets.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-11-(oxolan-2-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H21ClN4O2/c1-2-18-20(14-5-7-15(23)8-6-14)21-24-12-17-19(27(21)25-18)9-10-26(22(17)28)13-16-4-3-11-29-16/h5-10,12,16H,2-4,11,13H2,1H3

InChI Key

RODCQKSNCHJORJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CC5CCCO5

Origin of Product

United States

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